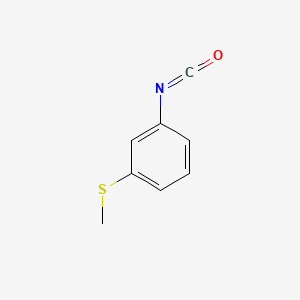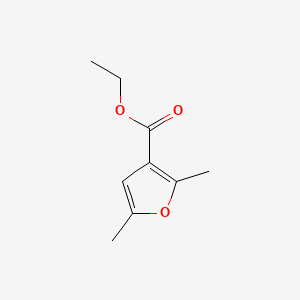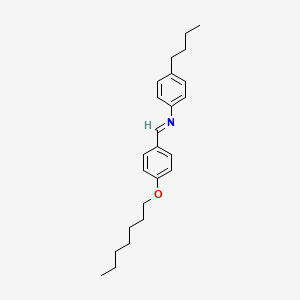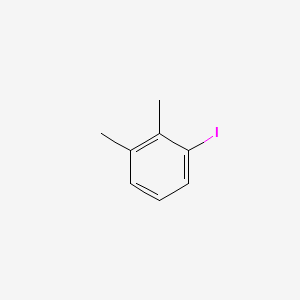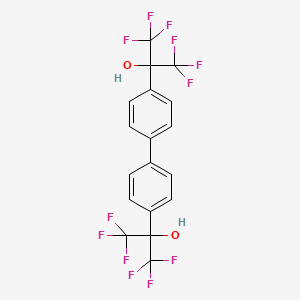![molecular formula C18H12O3 B1295373 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 5443-16-3](/img/structure/B1295373.png)
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Overview
Description
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a useful research compound. Its molecular formula is C18H12O3 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound Anthracene-maleic anhydride diels-alder adduct is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diastereoselective Reactions
- Diastereoselective Additions : Chiral 9-functionalized anthracene derivatives, including 9-(1-Methoxyethyl)anthracene, demonstrate high diastereoselectivity in thermal and photoinduced Diels-Alder reactions with maleic anhydride. This selectivity is attributed to hydrogen-bonding effects, providing insights into stereochemical outcomes of Diels-Alder additions (Atherton & Jones, 2002).
Non-Linear Optical Material
- Synthesis and Characterization : Anthracene, when combined with maleic anhydride, yields a Diels-Alder adduct with peculiar optical and electronic properties. This adduct shows potential as a novel non-linear optical (NLO) material, indicated by its second harmonic generation (SHG) efficiency (Madhurambal et al., 2006).
Volumetric Parameter Studies
- Anomalies in Reaction Volumes : Research on the activation volume in retro-Diels-Alder reactions of anthracene-maleic anhydride adducts provides insights into the penetration of solvent molecules in sterically branched structures. This understanding helps in analyzing molar volume changes in these reactions (Kiselev et al., 2012).
Purification Protocols
- Purification of Anthracene Derivatives : A protocol for purifying 9-(trifluoroacetyl)anthracene from anthracene using a chemoselective thermal Diels-Alder reaction with maleic anhydride has been developed. This process achieves high chemical purity, demonstrating the utility of Diels-Alder reactions in purification (Denton, 2011).
Organocatalysis
- Anthracene-fused Chiral Proline Catalysts : A new class of anthracene-fused chiral proline catalysts synthesized from the Diels–Alder adduct of anthracene and maleic anhydride shows effectiveness in asymmetric Mannich reactions, highlighting its potential in organocatalysis (Sasaoka et al., 2006).
Mechanism of Action
Target of Action
The primary target of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of a six-membered ring via a [4+2] cycloaddition . This reaction involves the interaction of a diene, in this case, anthracene, and a dienophile, maleic anhydride .
Mode of Action
The Anthracene-Maleic Anhydride Diels-Alder Adduct interacts with its targets through a concerted reaction . This reaction simultaneously forms two carbon-carbon single bonds . The reaction is thermodynamically favored due to the relative aromatic stabilization energy of the two possible products .
Biochemical Pathways
The Anthracene-Maleic Anhydride Diels-Alder Adduct affects the biochemical pathway of cycloaddition . The downstream effects of this pathway include the formation of complex 6-membered ring systems in a regio- and stereoselective fashion .
Result of Action
The result of the action of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride . This is achieved through the Diels-Alder reaction between anthracene and maleic anhydride .
Action Environment
The action, efficacy, and stability of the Anthracene-Maleic Anhydride Diels-Alder Adduct can be influenced by various environmental factors. For instance, the reaction is typically carried out under heat . Furthermore, the regioselectivity of the reaction can be delicately calibrated by modulating the electron-donating strength of the substituents on the terminal rings .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-16-3 | |
| Record name | Anthracene-maleic anhydride diels-alder adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene,maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the anthracene-maleic anhydride Diels-Alder adduct a potential candidate for non-linear optical (NLO) applications?
A1: The abstract highlights that organic materials are gaining interest for NLO applications due to their potential advantages over inorganic counterparts. [] The research focuses on the synthesis and characterization of the anthracene-maleic anhydride Diels-Alder adduct, suggesting its potential for NLO applications. While the abstract doesn't delve into the specific properties that make this adduct promising, it does mention that the research was prompted by the success of molecular engineering in controlling NLO properties. This implies that the adduct's structure, potentially influenced by the Diels-Alder reaction and the electronic properties of anthracene, likely contributes to its NLO behavior. Further investigation into its hyperpolarizability and other relevant properties would be needed to confirm its efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


